molecular formula C11H16N2S B7722923 N'-(2,6-diethylphenyl)carbamimidothioic acid

N'-(2,6-diethylphenyl)carbamimidothioic acid

Cat. No.: B7722923
M. Wt: 208.33 g/mol
InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
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Description

N’-(2,6-diethylphenyl)carbamimidothioic acid is an organic compound characterized by the presence of a carbamimidothioic acid group attached to a 2,6-diethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-diethylphenyl)carbamimidothioic acid typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and an appropriate base, followed by acidification. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are generally used.

    Solvent: Common solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide are frequently used bases.

Industrial Production Methods

Industrial production of N’-(2,6-diethylphenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-diethylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds.

Scientific Research Applications

N’-(2,6-diethylphenyl)carbamimidothioic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-diethylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzymatic activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-diethylphenyl)carbamimidothioic acid
  • 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide

Uniqueness

N’-(2,6-diethylphenyl)carbamimidothioic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N'-(2,6-diethylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMKQLHZQIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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